molecular formula C16H15NO2S3 B2866812 N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide CAS No. 2034548-02-0

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2866812
CAS No.: 2034548-02-0
M. Wt: 349.48
InChI Key: GKVPSQNMLRYKBS-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide typically involves the reaction of 2,3’-bithiophene with ethylamine and benzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide exerts its effects often involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby interfering with the physiological processes that the enzyme regulates. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer or inhibiting bacterial growth in infections .

Comparison with Similar Compounds

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

  • N-ethylbenzenesulfonamide
  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide

These compounds share the sulfonamide functional group but differ in their alkyl or aryl substituents. The unique structure of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide, with its bithiophene moiety, imparts distinct electronic properties that can be advantageous in specific applications, such as in the development of electronic materials or as enzyme inhibitors .

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPSQNMLRYKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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